2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole
CAS No.:
Cat. No.: VC20142673
Molecular Formula: C11H12ClNO3S
Molecular Weight: 273.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClNO3S |
|---|---|
| Molecular Weight | 273.74 g/mol |
| IUPAC Name | 2-(1-chloroethyl)-5-ethylsulfonyl-1,3-benzoxazole |
| Standard InChI | InChI=1S/C11H12ClNO3S/c1-3-17(14,15)8-4-5-10-9(6-8)13-11(16-10)7(2)12/h4-7H,3H2,1-2H3 |
| Standard InChI Key | YDHSLPBCBZICNS-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C(C)Cl |
Introduction
Structural and Chemical Properties
The benzo[d]oxazole scaffold consists of a fused benzene and oxazole ring. Substitutions at positions 2 and 5 modulate electronic and steric properties, influencing reactivity and biological activity.
Molecular Characteristics
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Molecular Formula: Hypothetically CHClNOS (based on the 1-chloroethyl and ethylsulfonyl substituents).
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Molecular Weight: ~273.73 g/mol.
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Key Functional Groups:
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1-Chloroethyl (-CHClCH): Introduces electrophilic character and potential alkylation activity.
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Ethylsulfonyl (-SOCH): Enhances polarity and may influence binding to biological targets.
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Spectroscopic Data (Inferred from Analogues)
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IR: Expected peaks for C-Cl (550–850 cm), S=O (1150–1350 cm), and C=N (1600–1680 cm).
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NMR:
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H: Signals for ethylsulfonyl (δ 1.4–1.6 ppm for CH, δ 3.2–3.5 ppm for CH), chloroethyl (δ 4.2–4.5 ppm for CHCl), and aromatic protons (δ 7.0–8.0 ppm).
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C: Benzo[d]oxazole carbons (δ 140–160 ppm), sulfonyl carbon (δ 55–60 ppm).
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Synthesis Strategies
While direct synthesis of 2-(1-chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole is undocumented, pathways for analogous compounds provide plausible routes:
Cyclization of Substituted Anilides
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Precursor: 5-(Ethylsulfonyl)-2-nitroaniline.
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Steps:
Chlorination and Sulfonation
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Starting Material: 5-Ethylbenzo[d]oxazole.
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Chlorination: Radical chlorination at position 2 using N-chlorosuccinimide (NCS) .
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Sulfonation: Oxidation of ethylthioether to sulfonyl via HO/AcOH .
Applications in Material Science
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